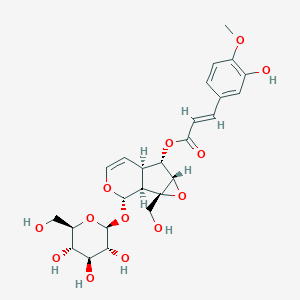

Minecoside

Description

Minecoside has been reported in Veronica pulvinaris, Veronica officinalis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHHPZILMPIMIY-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345776 | |

| Record name | Minecoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51005-44-8 | |

| Record name | Minecoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51005-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Minecoside: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minecoside, an iridoid glycoside, has garnered significant attention within the scientific community for its promising pharmacological activities, including potent antioxidant and anticancer properties. This technical guide provides an in-depth overview of the natural sources of minecoside and the methodologies for its extraction and purification. Quantitative data from various studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development. Furthermore, this document elucidates the inhibitory effect of minecoside on the STAT3 signaling pathway, a key mechanism in its anticancer activity, with a corresponding visual diagram.

Natural Sources of Minecoside

Minecoside has been identified and isolated from various plant species, primarily within the genera Veronica and Kigelia.

Veronica Species

Several species of the Veronica genus, commonly known as speedwells, are recognized as natural sources of minecoside. These include:

-

Veronica peregrina (Purslane Speedwell): This annual herb is a well-documented source of minecoside. The compound is typically isolated from the aerial parts of the plant.[1]

-

Veronica officinalis (Heath Speedwell): This perennial species has also been reported to contain minecoside.[2]

-

Veronica pulvinaris : This species is another documented source of minecoside.[2]

Kigelia africana (Sausage Tree)

Kigelia africana, also known by its synonym Kigelia pinnata, is a significant source of minecoside. The compound has been isolated from various parts of the tree, including:

-

Bark: The bark of Kigelia africana is a primary source for the extraction of minecoside.

-

Fruits: The fruits of the sausage tree have also been found to contain minecoside.

Extraction and Purification Methodologies

The extraction and purification of minecoside from its natural sources typically involve a multi-step process combining solvent extraction and chromatographic techniques.

General Extraction and Fractionation Protocol

A common approach for extracting minecoside involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol: Methanol Extraction and Ethyl Acetate Fractionation

-

Preparation of Plant Material: The dried and powdered plant material (e.g., aerial parts of Veronica peregrina or bark of Kigelia africana) is the starting point for extraction.

-

Methanol Extraction: The powdered plant material is macerated or percolated with methanol at room temperature for an extended period (e.g., 3-5 days) to extract a wide range of compounds, including minecoside. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning (Fractionation): The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity. Minecoside, being a moderately polar glycoside, is typically found in the ethyl acetate fraction. The partitioning is performed using a separatory funnel, and the ethyl acetate layer is collected. This step is repeated to maximize the recovery of the target compound.

-

Final Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield a fraction enriched with minecoside.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial step for isolating pure minecoside from the enriched ethyl acetate fraction.

Experimental Protocol: Preparative HPLC Purification of Iridoid Glycosides

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides like minecoside.

-

Mobile Phase: A gradient elution system is typically employed, using a mixture of water (often with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. The gradient is optimized to achieve the best separation of minecoside from other components in the fraction.

-

Detection: A UV detector is used to monitor the elution of compounds. The detection wavelength is selected based on the UV absorbance maximum of minecoside.

-

Fraction Collection: Fractions are collected as the compounds elute from the column. The fractions corresponding to the minecoside peak are collected.

-

Purity Analysis: The purity of the isolated minecoside is confirmed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While specific yield data for minecoside from various sources is limited in the publicly available literature, the following table summarizes related quantitative analyses of total phenolic and flavonoid content in some of the source plants. This data provides a general indication of the phytochemical richness of these plants, which is relevant for estimating the potential yield of specific compounds like minecoside.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Kigelia pinnata | Mature Fruits | Methanol | Spectrophotometry | 171 mg/100g (dry weight) | 398.7 mg/100g (dry weight) | [3] |

| Veronica officinalis | Aerial Parts | Aqueous | Folin-Ciocalteu | 200.20 | Not Reported | [4] |

| Veronica teucrium | Aerial Parts | Methanol | LC/MS | Not Reported | 6.60 ± 0.26 (mg QE/g d.w.) | [5] |

| Veronica orchidea | Aerial Parts | Methanol | LC/MS | 34.40 ± 2.08 (mg GAE/g d.w.) | 2.95 ± 0.02 (mg QE/g d.w.) | [5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; d.w.: dry weight

Signaling Pathway: Inhibition of STAT3 by Minecoside

Minecoside has been shown to exert its anticancer effects, at least in part, by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of the STAT3 pathway is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis.

Diagram of the STAT3 Signaling Pathway and Inhibition by Minecoside

References

- 1. Veronica Plants—Drifting from Farm to Traditional Healing, Food Application, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Characterization of Veronica officinalis L., V. teucrium L. and V. orchidea Crantz from Romania and Their Antioxidant and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Minecoside in Veronica peregrina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minecoside, an iridoid glycoside found in Veronica peregrina, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide delineates the putative biosynthetic pathway of Minecoside, provides detailed experimental protocols for pathway elucidation, and presents relevant data in a structured format. While the complete enzymatic cascade in Veronica peregrina is yet to be fully elucidated, this document synthesizes current knowledge on iridoid glycoside biosynthesis to propose a scientifically grounded pathway and guide future research.

Introduction

Veronica peregrina, commonly known as purslane speedwell, is a plant species that produces a variety of secondary metabolites, including the iridoid glycoside Minecoside. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton, and they exhibit a wide range of biological activities. Minecoside is a derivative of the common iridoid, catalpol, featuring a feruloyl group and an additional glucose moiety. This guide provides an in-depth overview of the proposed biosynthetic pathway of Minecoside, drawing upon the established principles of iridoid biosynthesis in the Plantaginaceae family.

Proposed Biosynthetic Pathway of Minecoside

The biosynthesis of Minecoside is proposed to occur in three main stages:

-

Formation of the Iridoid Skeleton: This stage follows the well-established monoterpenoid pathway, starting from geranyl pyrophosphate (GPP).

-

Core Iridoid Modifications: The initial iridoid scaffold undergoes a series of oxidative and glycosylation steps to form the catalpol core.

-

Tailoring Reactions: The final steps involve the acylation with a feruloyl group and a second glycosylation to yield Minecoside.

A detailed schematic of the proposed pathway is presented below.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Minecoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minecoside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, including potent antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Minecoside. It details its molecular architecture, including the specific arrangement of its functional groups and stereocenters, which are crucial for its biological function. This document also includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its engagement with key signaling pathways. The information is presented to support further research and development of Minecoside as a potential therapeutic agent.

Chemical Structure and Properties

Minecoside (CAS No: 51005-44-8) is an iridoid glycoside with the molecular formula C25H30O13.[1][2] Its systematic IUPAC name is [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate.[1]

The structure of Minecoside is characterized by a central catalpol-type iridoid aglycone. This core is glycosidically linked to a glucose molecule at the C10 position. Furthermore, an (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl (feruloyl) group is esterified to the glucose moiety. The intricate arrangement of these components, including multiple stereocenters, defines its unique chemical identity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Minecoside is presented in Table 1. These computed properties provide valuable information for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Weight | 538.5 g/mol | [1] |

| Molecular Formula | C25H30O13 | [1][2] |

| XLogP3 | -0.9 | [1] |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Exact Mass | 538.16864101 Da | [1] |

| Monoisotopic Mass | 538.16864101 Da | [1] |

Table 1: Physicochemical Properties of Minecoside

Stereochemistry

The stereochemistry of Minecoside is complex, with multiple chiral centers within both the iridoid and glucose moieties. The specific stereochemical configuration, as defined by the IUPAC name, is crucial for its biological recognition and activity. The defined stereocenters are at positions 1, 2, 4, 5, 6, and 10 of the tricyclic iridoid core, and at positions 2, 3, 4, 5, and 6 of the glucose unit. The "S" or "R" designation at each of these centers dictates the three-dimensional arrangement of the atoms and, consequently, the overall shape of the molecule. This precise spatial arrangement is critical for its interaction with biological targets such as enzymes and receptors.

Spectroscopic Data

The structural elucidation of Minecoside has been primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

Experimental Protocols

Isolation of Minecoside from Veronica peregrina

Minecoside has been isolated from the plant Veronica peregrina.[3] The following is a generalized protocol based on the methodology described for the isolation of iridoid glycosides from this plant.

Plant Material: The whole plant of Veronica peregrina is collected, dried, and powdered.

Extraction:

-

The dried, powdered plant material is extracted with methanol (MeOH) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.

Fractionation:

-

The crude MeOH extract is suspended in water and then partitioned successively with ethyl acetate (EtOAc).

-

The EtOAc-soluble fraction, which shows potent antioxidant activity, is concentrated.

Chromatographic Purification:

-

The concentrated EtOAc fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure Minecoside.

Structure Elucidation: The structure of the isolated Minecoside is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.

Assessment of Biological Activity: STAT3 Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory effect of Minecoside on STAT3 activation in cancer cells, based on published studies.

Cell Culture:

-

Human breast cancer cells (e.g., MDA-MB-231) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Treatment:

-

Cells are seeded in culture plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Minecoside or a vehicle control (e.g., DMSO) for specified time periods.

Western Blot Analysis:

-

After treatment, cells are harvested and lysed to extract total proteins.

-

Protein concentrations are determined using a suitable assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with appropriate secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the effect of Minecoside on STAT3 phosphorylation.

Signaling Pathways and Biological Activity

Minecoside has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Its anticancer activity, in particular, has been linked to the inhibition of the STAT3 and CXCR4 signaling pathways.

Inhibition of the STAT3 Signaling Pathway

Minecoside has been demonstrated to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in breast cancer cells. This inhibition occurs in a dose- and time-dependent manner. By suppressing the phosphorylation of STAT3, Minecoside blocks its nuclear translocation and its ability to bind to DNA. This, in turn, leads to the downregulation of STAT3-mediated gene expression, including anti-apoptotic proteins (Bcl-2, Bcl-xL), and proteins involved in metastasis and angiogenesis (CXCR4, VEGF), and cell cycle progression (cyclin D1). The inhibition of the STAT3 pathway by Minecoside ultimately promotes caspase-dependent apoptosis in cancer cells.

Caption: Minecoside inhibits the STAT3 signaling pathway.

Downregulation of CXCR4 Expression

In addition to its effects on the STAT3 pathway, Minecoside has been found to downregulate the expression of the CXC chemokine receptor 4 (CXCR4) in breast and colon cancer cells.[4] The CXCR4/CXCL12 axis plays a critical role in cancer cell migration, invasion, and metastasis. By suppressing CXCR4 expression at the transcriptional level, Minecoside can inhibit the CXCL12-induced invasion of cancer cells. This suggests that Minecoside may have therapeutic potential as an anti-metastatic agent.[4]

Caption: Minecoside's inhibition of cancer cell invasion via CXCR4.

Conclusion

Minecoside is a structurally complex iridoid glycoside with significant therapeutic potential, particularly in the fields of oncology and antioxidant research. Its well-defined chemical structure and stereochemistry are fundamental to its biological activities, which include the potent inhibition of the STAT3 and CXCR4 signaling pathways. This technical guide provides a foundational understanding of Minecoside's chemistry and biology, offering valuable information for researchers and drug development professionals seeking to explore its potential as a novel therapeutic agent. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance its clinical development.

References

Minecoside: A Technical Guide on its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minecoside, a natural compound, has demonstrated notable anti-cancer properties, primarily investigated in the context of breast cancer. This technical guide provides a comprehensive overview of the current understanding of Minecoside's mechanism of action in cancer cells. The core of its anti-tumor activity lies in the potent inhibition of the STAT3 signaling pathway, which consequently triggers a cascade of events leading to apoptosis and a reduction in cell viability. This document summarizes the available quantitative data, details the experimental methodologies for assessing its effects, and visualizes the key signaling pathways and experimental workflows. While the primary focus of existing research has been on breast cancer, the mechanisms elucidated herein may have broader implications for other malignancies characterized by aberrant STAT3 signaling.

Core Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

Minecoside exerts its primary anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.[1][2][3][4][5] Constitutive activation of STAT3 is a hallmark of many cancers, including breast cancer, where it promotes cell proliferation, survival, and angiogenesis.[1][2][3][4][5]

Minecoside intervenes at multiple levels of the STAT3 pathway:

-

Inhibition of Upstream Kinases: Minecoside suppresses the constitutive activation of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Src kinase. These are the upstream kinases responsible for the phosphorylation and subsequent activation of STAT3.[5]

-

Suppression of STAT3 Phosphorylation: By inhibiting JAK1, JAK2, and Src, Minecoside effectively blocks the phosphorylation of STAT3 at the critical Tyr705 residue.[5] This phosphorylation event is essential for STAT3 dimerization and activation.

-

Blockade of Nuclear Translocation and DNA Binding: Minecoside prevents the translocation of phosphorylated STAT3 from the cytoplasm to the nucleus and subsequently inhibits its binding to DNA.[1][2][3][4][5] This is a crucial step as it prevents STAT3 from acting as a transcription factor for various pro-cancerous genes.

-

Downregulation of STAT3 Target Genes: The inhibition of STAT3's transcriptional activity leads to the downregulation of several key proteins involved in cancer cell survival, proliferation, and metastasis. These include:

The culmination of these inhibitory actions is the induction of caspase-dependent apoptosis in cancer cells.[1][2][3][4][5]

Signaling Pathway Diagram

Caption: Minecoside inhibits the STAT3 signaling pathway in cancer cells.

Quantitative Data on Minecoside's Efficacy

Quantitative assessment of a compound's potency is crucial for drug development. Currently, the publicly available data on Minecoside is limited, primarily focusing on its effects on protein expression in the MDA-MB-231 breast cancer cell line.

Table 1: Effect of Minecoside on Protein Expression in MDA-MB-231 Cells

| Target Protein | Upstream/Downstream of STAT3 | Concentration of Minecoside (µM) | Observed Effect |

| p-STAT3 (Tyr705) | - | 50 | Dose- and time-dependent decrease |

| p-JAK1 | Upstream | 50 | Decrease in phosphorylation |

| p-JAK2 | Upstream | 50 | Decrease in phosphorylation |

| p-Src | Upstream | 50 | Decrease in phosphorylation |

| Bcl-xL | Downstream | 50 | Downregulation |

| Bcl-2 | Downstream | 50 | Downregulation |

| CXCR4 | Downstream | 50 | Downregulation |

| VEGF | Downstream | 50 | Downregulation |

| Cyclin D1 | Downstream | 50 | Downregulation |

| Cleaved Caspase-9 | Apoptosis Marker | 50 | Upregulation |

| Cleaved Caspase-3 | Apoptosis Marker | 50 | Upregulation |

| Cleaved PARP | Apoptosis Marker | 50 | Upregulation |

Note: The above data is qualitative based on Western blot analysis from the available literature. Specific fold-change values are not provided in the source material.

IC50 Values: As of the latest literature search, specific IC50 (half-maximal inhibitory concentration) values for Minecoside across a panel of cancer cell lines have not been published. This represents a significant data gap that requires further investigation to ascertain the broader applicability and potency of Minecoside in different cancer types.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Minecoside's mechanism of action.

Cell Culture

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels of STAT3, its upstream kinases, and downstream targets, as well as apoptosis markers.

-

Cell Lysis:

-

Treat MDA-MB-231 cells with varying concentrations of Minecoside for specified time periods.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-JAK1, Bcl-2, Cleaved Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis of protein expression.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation:

-

Grow MDA-MB-231 cells on coverslips and treat with Minecoside.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

TUNEL Staining:

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.

-

-

Microscopy:

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence (from the labeled dUTP) colocalized with the blue fluorescence of the DAPI-stained nuclei.

-

Other Potential Mechanisms of Action (Areas for Further Research)

While the inhibition of the STAT3 pathway is the most well-documented mechanism of Minecoside, preliminary evidence suggests other potential anti-cancer activities that warrant further investigation.

-

NF-κB Pathway: There is an indication that Minecoside may suppress the invasive capability of cancer cells by inhibiting CXCR4 expression through the blockade of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The interplay between the STAT3 and NF-κB pathways in response to Minecoside treatment needs to be further elucidated.

-

PI3K/Akt and MAPK/ERK Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are also central to cancer cell proliferation, survival, and metastasis. To date, there is no direct evidence from published studies on the effect of Minecoside on these pathways. Investigating the potential modulation of PI3K/Akt and MAPK/ERK signaling by Minecoside would provide a more complete picture of its anti-cancer profile.

-

Cell Cycle Arrest: The downregulation of Cyclin D1 by Minecoside suggests a potential role in inducing cell cycle arrest. However, detailed studies to identify the specific phase of the cell cycle (G1, S, G2, or M) that is arrested and the underlying molecular mechanisms are currently lacking.

-

Anti-Metastatic Effects: The inhibition of CXCR4 and VEGF, both crucial for metastasis, points towards the anti-metastatic potential of Minecoside. However, comprehensive in vitro and in vivo studies are required to fully characterize its effects on cancer cell migration, invasion, and the formation of distant metastases.

Logical Relationship of Minecoside's Known and Potential Mechanisms

Caption: Logical overview of Minecoside's established and potential anti-cancer mechanisms.

Conclusion and Future Directions

Minecoside presents a promising natural compound with a clearly defined mechanism of action centered on the inhibition of the STAT3 signaling pathway, leading to apoptosis in breast cancer cells. The available data provides a strong foundation for its further development as a potential anti-cancer therapeutic.

However, to fully realize its potential, several key areas require further investigation:

-

Broad-Spectrum Efficacy: Determination of IC50 values across a diverse panel of cancer cell lines is essential to understand the breadth of its anti-cancer activity.

-

Comprehensive Mechanistic Studies: Elucidation of its effects on other critical signaling pathways, such as PI3K/Akt and MAPK/ERK, will provide a more holistic understanding of its cellular impact.

-

Detailed Cell Cycle Analysis: In-depth studies are needed to pinpoint the specific phase of cell cycle arrest induced by Minecoside and the key regulatory proteins involved.

-

In Vivo Studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Minecoside.

-

Combination Therapies: Investigating the synergistic potential of Minecoside with existing chemotherapeutic agents could lead to more effective treatment strategies.

Addressing these research gaps will be crucial in advancing Minecoside from a promising natural compound to a clinically relevant anti-cancer agent.

References

- 1. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Minecoside promotes apoptotic progression through STAT3 inactivat...: Ingenta Connect [ingentaconnect.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Minecoside as a Potent Inhibitor of the STAT3 Signaling Pathway: A Technical Guide

Executive Summary: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when constitutively activated, plays a pivotal role in the development and progression of numerous cancers, including breast cancer.[1] Its role in promoting cell proliferation, survival, angiogenesis, and invasion makes it a prime target for novel anticancer therapies.[2] Minecoside, a natural compound isolated from Veronica peregrina L., has emerged as a potent inhibitor of the STAT3 signaling pathway.[1][2] This technical guide details the mechanism of action, quantitative efficacy, and key experimental protocols related to Minecoside's role as a STAT3 inhibitor.

Minecoside exerts its anticancer effects by targeting the upstream activators of STAT3, specifically the Janus kinases (JAK1/JAK2) and Src kinase.[2] By inhibiting these kinases, Minecoside effectively prevents the phosphorylation of STAT3 at the critical Tyrosine 705 residue, a key step in its activation.[2] This action blocks subsequent STAT3 dimerization, nuclear translocation, and DNA binding, leading to the downregulation of critical STAT3 target genes.[1][2] Consequently, Minecoside inhibits the expression of proteins essential for cancer cell survival (Bcl-xL, Bcl-2), proliferation (cyclin D1), invasion (CXCR4), and angiogenesis (VEGF), ultimately inducing caspase-dependent apoptosis in cancer cells.[1][2]

The JAK/STAT3 Signaling Pathway in Oncology

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, crucial for processes like cell proliferation, differentiation, and survival.[3][4] The pathway is initiated when a ligand binds to its cell-surface receptor, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to modulate gene expression.[3][5]

In many malignancies, the STAT3 signaling pathway is constitutively activated, contributing significantly to tumorigenesis.[1] This persistent activation drives the expression of genes that are critical for tumor cells to survive, proliferate, invade surrounding tissues, and stimulate the formation of new blood vessels (angiogenesis).[2] Key downstream targets include anti-apoptotic proteins like Bcl-2 and Bcl-xL, cell cycle regulators like cyclin D1, and pro-angiogenic factors like VEGF.[2] Therefore, inhibiting the STAT3 pathway is a highly sought-after strategy in cancer drug development.

Mechanism of STAT3 Inhibition by Minecoside

Minecoside disrupts the aberrant STAT3 signaling cascade at multiple key points, primarily by targeting its upstream activators. The mechanism involves a sequential blockade of the pathway, leading to the induction of apoptosis in cancer cells.

Key Actions of Minecoside:

-

Inhibition of Upstream Kinases: The primary mechanism of Minecoside is the suppression of the constitutive activation of upstream kinases responsible for STAT3 phosphorylation. Studies have shown that Minecoside effectively inhibits the activity of JAK1, JAK2, and Src kinase in MDA-MB-231 breast cancer cells.[2]

-

Reduction of STAT3 Phosphorylation: By inhibiting JAK1/2 and Src, Minecoside blocks the critical phosphorylation of STAT3 at Tyrosine 705 (Tyr705). This inhibitory effect has been demonstrated to be both dose- and time-dependent.[1][2]

-

Blockade of Nuclear Translocation and DNA Binding: Phosphorylation is a prerequisite for STAT3 dimerization and subsequent translocation into the nucleus.[5] Minecoside's prevention of this step effectively traps STAT3 in the cytoplasm. Consequently, it suppresses the DNA binding activity of STAT3, preventing it from acting as a transcription factor.[1][2]

-

Downregulation of STAT3 Target Genes: By preventing STAT3 from binding to gene promoters, Minecoside downregulates the expression of various proteins crucial for cancer progression. These include proteins involved in cell survival (Bcl-xL, Bcl-2), proliferation (cyclin D1), angiogenesis (VEGF), and invasion (CXCR4).[1][2]

-

Induction of Caspase-Dependent Apoptosis: The culmination of these inhibitory actions is the promotion of programmed cell death (apoptosis) through a caspase-dependent pathway.[1][2]

Quantitative Efficacy Data

The inhibitory effects of Minecoside on the STAT3 pathway have been quantified in studies using the MDA-MB-231 human breast cancer cell line.

Table 1: Effect of Minecoside on MDA-MB-231 Cell Viability

| Minecoside Conc. (µM) | Treatment Duration (hours) | Assay Type | Outcome |

|---|

| 0 - 100 | 24 | CCK-8 | Dose-dependent decrease in viability. 50 µM identified as an optimal concentration for mechanistic studies.[2] |

Table 2: Dose- and Time-Dependent Inhibition of STAT3 Phosphorylation by Minecoside

| Parameter | Concentration (µM) / Time (hours) | Assay Type | Key Result |

|---|---|---|---|

| Dose-Response | 0, 12.5, 25, 50 (for 24h) | Western Blot | Dose-dependent reduction in p-STAT3 (Tyr705) levels.[2] |

| Time-Course | 0, 6, 12, 24 (at 50 µM) | Western Blot | Time-dependent reduction in p-STAT3 (Tyr705) levels.[2] |

Table 3: Effect of Minecoside on Upstream Kinases and Downstream Targets

| Target Protein | Minecoside Conc. (µM) | Assay Type | Result |

|---|---|---|---|

| p-JAK1, p-JAK2, p-Src | 50 | Western Blot | Suppressed constitutive activation.[2] |

| STAT3-DNA Binding | Dose & Time Dependent | EMSA | Suppressed STAT3-DNA binding activity.[2] |

| STAT3 Nuclear Translocation | 50 | Immunofluorescence | Suppressed translocation of STAT3 into the nucleus.[2] |

| Bcl-xL, Bcl-2, Cyclin D1, VEGF, CXCR4 | Dose & Time Dependent | Western Blot | Downregulated expression of all target proteins.[2] |

Key Experimental Protocols

The following protocols are based on methodologies cited in the primary research on Minecoside's anti-STAT3 activity.[2]

Cell Viability (CCK-8) Assay

This assay measures cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Compound Treatment: After allowing cells to adhere, treat them with varying concentrations of Minecoside (e.g., 0, 6.25, 12.5, 25, 50, 80, 100 µM) for 24 hours at 37°C.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Measurement: Determine the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated STAT3.[5][6][7]

-

Cell Treatment & Lysis: Treat MDA-MB-231 cells with the desired concentrations of Minecoside for the specified duration. Lyse the cells using a suitable lysis buffer (e.g., M-PER reagent) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bio-Rad protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-STAT3 (Tyr705) or anti-total-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate (e.g., SuperSignal West Dura) and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels and a loading control (e.g., β-Actin).

Immunofluorescence Assay for STAT3 Nuclear Translocation

This microscopy-based technique visualizes the subcellular localization of STAT3.[8]

-

Cell Culture: Grow MDA-MB-231 cells on glass coverslips.

-

Treatment: Treat cells with Minecoside (e.g., 50 µM) for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.2% Triton X-100 to allow antibody entry.

-

Blocking: Block with 5% BSA for 1 hour to reduce non-specific binding.

-

Primary Antibody: Incubate with an anti-STAT3 antibody for 1 hour at room temperature.

-

Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 30 minutes.

-

Counterstaining: Stain the nuclei with a DNA dye such as Hoechst 33342 for 10 minutes.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Compare the localization of the STAT3 signal (green) relative to the nucleus (blue) in treated vs. untreated cells.

Summary and Future Directions

Minecoside has been identified as a potent, multi-level inhibitor of the JAK/STAT3 signaling pathway.[2] Its ability to suppress upstream kinases, block STAT3 phosphorylation and nuclear translocation, and downregulate key oncogenic genes provides a strong rationale for its development as an anticancer agent.[1][2] The preclinical data gathered in breast cancer cells is promising.

However, a noted limitation of the current research is that the inhibitory effects have been primarily demonstrated in a single cancer cell line.[2] Future research is essential to validate these findings and explore the full therapeutic potential of Minecoside.

Key areas for future investigation include:

-

In Vivo Studies: Conducting animal model studies to assess the efficacy, pharmacokinetics, and safety of Minecoside in a physiological setting.[1][2][6]

-

Broad-Spectrum Activity: Evaluating the effect of Minecoside on STAT3 signaling in a wider range of cancer cell lines (e.g., lung, prostate, pancreas) where STAT3 is also known to be constitutively active.

-

Combination Therapies: Investigating the potential synergistic effects of Minecoside when combined with existing standard-of-care chemotherapies or targeted agents.

References

- 1. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Minecoside

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in vivo animal models and experimental protocols for evaluating the efficacy of Minecoside, a potential anticancer compound.

Introduction

Minecoside, an active compound extracted from Veronica peregrina L., has demonstrated promising anticancer activity in in vitro studies. Specifically, it has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in breast cancer cells, leading to the downregulation of anti-apoptotic proteins and the promotion of caspase-dependent apoptosis.[1][2] The STAT3 signaling pathway is a critical regulator of tumor cell proliferation, survival, and angiogenesis, making it a key target for cancer therapy.[1][3] While in vitro data are encouraging, in vivo studies using animal models are essential to validate these findings and to assess the therapeutic potential of Minecoside in a physiological context.[1][2][4][5]

This document outlines a proposed study design using a human breast cancer xenograft model in immunocompromised mice to test the in vivo efficacy of Minecoside. The protocols provided are based on established methodologies for this type of preclinical research.[6][7]

Proposed In Vivo Animal Model: Human Breast Cancer Xenograft

Given that Minecoside has shown efficacy in the MDA-MB-231 human breast cancer cell line, a xenograft model using these cells implanted in immunocompromised mice is the recommended model. This model is widely used in preclinical oncology to assess the efficacy of novel therapeutic agents.[6][7]

Animal Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficient) mice are suitable for this model as they lack a functional adaptive immune system, which prevents the rejection of human tumor xenografts.[8]

Cell Line: MDA-MB-231, a triple-negative breast cancer cell line with constitutive STAT3 activation, is an appropriate choice based on existing in vitro data for Minecoside.[1][2]

Signaling Pathway Modulated by Minecoside

Minecoside exerts its anticancer effects by inhibiting the JAK/STAT3 signaling pathway.[1] The diagram below illustrates the key components of this pathway and the inhibitory action of Minecoside.

References

- 1. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minecoside promotes apoptotic progression through STAT3 inactivat...: Ingenta Connect [ingentaconnect.com]

- 3. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]

- 6. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vivo Studies of Minecoside Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minecoside, a naturally occurring iridoid glycoside, has demonstrated notable anticancer activity in preclinical in vitro studies. Research has shown that Minecoside induces apoptosis in breast cancer cells by inhibiting the STAT3 signaling pathway. Despite these promising in vitro results, a significant gap exists in the literature regarding its in vivo efficacy and, critically, the development of effective delivery systems to translate its therapeutic potential to living organisms.

These application notes provide a comprehensive guide for researchers initiating in vivo studies with Minecoside. Given the absence of established in vivo delivery systems for this specific compound, this document outlines general strategies and detailed protocols for the formulation and evaluation of nanoparticle, liposome, and hydrogel-based delivery systems. These approaches are tailored to address the challenges often associated with natural glycosides, such as poor solubility and bioavailability.

Minecoside's Mechanism of Action: The STAT3 Signaling Pathway

In vitro studies have elucidated that Minecoside exerts its anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, including breast cancer, where it promotes cell proliferation, survival, and angiogenesis.[4][5][6] Minecoside has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.[1][2][3]

Caption: Minecoside inhibits the JAK/STAT3 signaling pathway.

Quantitative Data from In Vitro Studies

While in vivo data for Minecoside is not yet available, the following table summarizes the key quantitative findings from in vitro experiments that form the basis for pursuing in vivo research.

| Cell Line | Assay | Concentration of Minecoside | Result | Reference |

| MDA-MB-231 (Human Breast Cancer) | Western Blot | 10, 20, 40 µM | Dose-dependent inhibition of STAT3 phosphorylation | [2] |

| MDA-MB-231 | Western Blot | 40 µM | Time-dependent inhibition of STAT3 phosphorylation (significant at 6, 12, 24h) | [2] |

| MDA-MB-231 | Apoptosis Assay (Annexin V) | 10, 20, 40 µM | Dose-dependent increase in apoptotic cells | [2] |

| MDA-MB-231 | Western Blot | 40 µM | Downregulation of Bcl-2, Bcl-xL, Cyclin D1, VEGF | [2] |

Proposed In Vivo Experimental Workflow

The following diagram outlines a general workflow for the development and in vivo evaluation of a novel Minecoside delivery system.

Caption: A stepwise approach for in vivo Minecoside delivery system evaluation.

Detailed Methodologies and Protocols

Protocol 1: Formulation of Minecoside-Loaded Nanoparticles

This protocol describes the preparation of polymeric nanoparticles for the encapsulation of poorly soluble drugs like Minecoside, using a modified nanoprecipitation method.

Materials:

-

Minecoside

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Acetone

-

Polyvinyl alcohol (PVA) solution (1% w/v)

-

Deionized water

-

Magnetic stirrer

-

Ultrasonicator

-

Centrifuge

Procedure:

-

Dissolve 10 mg of Minecoside and 100 mg of PLGA in 5 mL of acetone. This forms the organic phase.

-

In a separate beaker, prepare 20 mL of a 1% PVA solution in deionized water. This is the aqueous phase.

-

Place the aqueous phase on a magnetic stirrer.

-

Inject the organic phase into the aqueous phase dropwise under continuous stirring.

-

Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

-

Sonicate the resulting nanoparticle suspension for 2 minutes to ensure homogeneity.

-

Centrifuge the suspension at 15,000 rpm for 30 minutes.

-

Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

-

Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.

Protocol 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model

This protocol details the procedure for evaluating the antitumor efficacy of a Minecoside formulation in an immunodeficient mouse model.

Materials:

-

6-8 week old female athymic nude mice

-

MDA-MB-231 human breast cancer cells

-

Matrigel

-

Minecoside formulation

-

Vehicle control (e.g., PBS)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Culture MDA-MB-231 cells to 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (approximately 100 mm³).

-

Randomize the mice into treatment groups (e.g., Vehicle control, Free Minecoside, Formulated Minecoside).

-

Administer the treatments via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule (e.g., 10 mg/kg, every three days).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for p-STAT3).

Protocol 3: Pharmacokinetic Analysis of a Minecoside Formulation

This protocol outlines the steps for determining the pharmacokinetic profile of a Minecoside delivery system in rodents.

Materials:

-

Healthy male Sprague-Dawley rats (or other suitable rodent model)

-

Minecoside formulation

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimate the rats for at least one week before the study.

-

Fast the animals overnight before dosing.

-

Administer a single dose of the Minecoside formulation via the intended route (e.g., oral gavage or intravenous injection).

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of Minecoside in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

The development of effective in vivo delivery systems is paramount to advancing Minecoside from a promising in vitro candidate to a potential clinical therapeutic. The protocols and guidelines presented here offer a foundational framework for researchers to formulate and evaluate nanoparticle, liposome, and hydrogel-based carriers for Minecoside. By systematically addressing challenges of solubility and bioavailability, and by employing rigorous in vivo testing methodologies, the therapeutic potential of this natural compound can be thoroughly investigated.

References

- 1. gachpatna.org.in [gachpatna.org.in]

- 2. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jebms.org [jebms.org]

- 6. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assaying the Effect of Minecoside on STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including cell growth, proliferation, and survival.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, including breast cancer, and is considered a key driver of tumorigenesis.[2][3] The phosphorylation of STAT3 at the Tyr705 residue is a pivotal step in its activation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1] Therefore, inhibitors of STAT3 phosphorylation hold significant promise as therapeutic agents for cancer and other diseases characterized by aberrant STAT3 signaling.

Minecoside, a natural compound, has demonstrated potential as an inhibitor of the STAT3 signaling pathway.[2][3] Studies have shown that Minecoside can suppress the constitutive activation of STAT3 in a dose- and time-dependent manner, leading to the downregulation of STAT3-mediated gene expression and the induction of apoptosis in cancer cells.[1][2] The mechanism of action involves the inhibition of upstream kinases such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src kinase, which are responsible for STAT3 phosphorylation.[1]

These application notes provide a comprehensive overview and detailed protocols for assaying the inhibitory effect of Minecoside on STAT3 phosphorylation, offering a valuable resource for researchers investigating novel STAT3 inhibitors.

Data Presentation

The inhibitory effect of Minecoside on STAT3 phosphorylation is both dose- and time-dependent. The following tables summarize representative quantitative data based on experimental findings in MDA-MB-231 breast cancer cells.[3]

Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by Minecoside

| Minecoside Concentration (µM) | Treatment Time (hours) | Percent Inhibition of p-STAT3 (%) |

| 0 (Control) | 24 | 0 |

| 10 | 24 | ~15 |

| 25 | 24 | ~35 |

| 50 | 24 | ~55 |

Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by Minecoside

| Minecoside Concentration (µM) | Treatment Time (hours) | Percent Inhibition of p-STAT3 (%) |

| 50 | 0 | 0 |

| 50 | 6 | ~20 |

| 50 | 12 | ~40 |

| 50 | 24 | ~55 |

Experimental Protocols

A key method for assessing the effect of Minecoside on STAT3 phosphorylation is Western blotting. This technique allows for the specific detection and quantification of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Protocol: Western Blotting for p-STAT3 and Total STAT3

1. Cell Culture and Treatment: a. Culture MDA-MB-231 cells (or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency. b. Treat the cells with varying concentrations of Minecoside (e.g., 0, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours) to assess dose-dependence. c. For time-course experiments, treat cells with a fixed concentration of Minecoside (e.g., 50 µM) for different durations (e.g., 0, 6, 12, 24 hours).

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer: a. Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH). e. Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-STAT3 is typically expressed as a ratio relative to total STAT3.

Visualizations

Signaling Pathway of Minecoside's Effect on STAT3

Caption: Minecoside inhibits STAT3 phosphorylation by targeting upstream kinases.

Experimental Workflow for Assaying STAT3 Phosphorylation

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

References

Troubleshooting & Optimization

Technical Support Center: Minecoside Solubility for In Vitro Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective solubilization of Minecoside for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Minecoside and why is its solubility a concern for in vitro assays?

Minecoside is a naturally occurring iridoid glycoside that has demonstrated potential as a CXCR4/STAT3 inhibitor with anti-cancer and anti-inflammatory properties. Like many natural products, its complex structure can lead to poor aqueous solubility, creating challenges for achieving desired concentrations in cell culture media and other aqueous buffers used in in vitro assays. Improper dissolution can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: In which solvents is Minecoside soluble?

Based on information from chemical suppliers, Minecoside is soluble in the following organic solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Pyridine

Q3: What is the recommended solvent for preparing a stock solution of Minecoside for cell-based assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Minecoside for use in cell-based assays.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[2] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental endpoint.

Q5: My Minecoside solution precipitated when I diluted it in my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: Precipitate formation after diluting Minecoside stock solution in cell culture medium.

Possible Causes and Solutions:

| Possible Cause | Solution |

| Rapid Dilution | Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the cell culture medium. |

| High Final Concentration | The desired final concentration of Minecoside may exceed its solubility limit in the final aqueous buffer. Try lowering the final concentration of Minecoside. |

| Low Temperature | Ensure the cell culture medium or buffer is at 37°C before adding the Minecoside stock solution. Warming can help maintain solubility. |

| Incorrect pH of the Medium | Although less common for Minecoside, the pH of the final solution can affect the solubility of some compounds. Ensure your medium is properly buffered. |

| Presence of Salts | High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds (salting out). |

Quantitative Data Summary

| Solvent | Reported Solubility | Concentration in Stock Solution | Final Concentration in Assay |

| DMSO | Soluble | A 40 mg/mL stock solution has been suggested for in vivo formulations. A 10 mM stock solution is commercially available. | 12.5, 25, and 50 µM have been used in breast cancer cell lines.[3] |

| Ethanol | Soluble | Data not available | Data not available |

| Methanol | Soluble | Data not available | Data not available |

| Pyridine | Soluble | Data not available | Data not available |

| Water | Poorly soluble | Not recommended for primary stock solution | - |

Experimental Protocols

Protocol 1: Preparation of Minecoside Stock Solution

This protocol describes the preparation of a 10 mM Minecoside stock solution in DMSO.

Materials:

-

Minecoside (solid powder, MW: 538.5 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of Minecoside powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.385 mg of Minecoside.

-

Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 5.385 mg of Minecoside, add 1 mL of DMSO.

-

Vortex the tube thoroughly until the Minecoside is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if needed.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Dosing of Adherent Cells with Minecoside for a 24-hour Incubation

This protocol is adapted from a study on the effect of Minecoside on MDA-MB-231 breast cancer cells.[3]

Materials:

-

Adherent cells (e.g., MDA-MB-231) cultured in appropriate media

-

10 mM Minecoside stock solution in DMSO

-

Complete cell culture medium

-

Sterile serological pipettes and pipette tips

Procedure:

-

Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

-

The next day, prepare the desired final concentrations of Minecoside by diluting the 10 mM stock solution in complete cell culture medium.

-

Example for a final concentration of 50 µM in 1 mL of medium:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 199 µL of complete medium (resulting in a 50 µM solution).

-

Alternatively, for a larger volume, add 5 µL of the 10 mM stock solution to 995 µL of complete medium.

-

-

-

Carefully remove the old medium from the cells.

-

Add the medium containing the desired final concentration of Minecoside to the wells.

-

For the vehicle control, add medium containing the same final concentration of DMSO as the highest Minecoside concentration used.

-

Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

Visualizations

References

- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Minecoside Dosage for Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Minecoside dosage for preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Minecoside and what is its mechanism of action?

A1: Minecoside is a natural compound that has demonstrated potential as an anticancer and anti-inflammatory agent.[1] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] Minecoside has been shown to inhibit the constitutive activation of STAT3, block its nuclear translocation, and suppress its DNA binding activity.[2][3] This leads to the downregulation of STAT3-mediated protein expression, such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1, ultimately promoting caspase-dependent apoptosis in cancer cells.[2] Additionally, Minecoside is reported to be an inhibitor of CXCR4, which can suppress cancer cell invasion.[4]

Q2: What is the recommended starting dose of Minecoside for animal studies?

A2: As of the latest available data, there are no established in vivo dosages for Minecoside. Further studies in animal models are required to determine the potential of this molecule as an anticancer drug.[2][3] Therefore, a dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) and a safe starting dose. Based on in vivo studies of other natural product-derived STAT3 inhibitors, a starting dose in the range of 5-10 mg/kg could be considered for initial dose-escalation studies in mice.[5]

Q3: How should I formulate Minecoside for in vivo administration?

A3: Minecoside is a hydrophobic compound, which presents challenges for in vivo delivery due to its low water solubility. To enhance bioavailability, various formulation strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based delivery systems like liposomes. A common approach for hydrophobic compounds is to prepare a solution or suspension using a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS. Liposomal encapsulation is another effective strategy to improve the solubility and in vivo efficacy of hydrophobic STAT3 inhibitors.[2]

Q4: What animal models are suitable for evaluating the efficacy of Minecoside?

A4: The choice of animal model will depend on the research question. For anticancer studies, xenograft models are commonly used, where human cancer cell lines with constitutively active STAT3 are implanted into immunodeficient mice (e.g., nude or SCID mice).[3] Canine and feline companion animals with spontaneously occurring cancers that exhibit STAT3 activation are also being explored as relevant preclinical models.[4]

Q5: What are the key endpoints to measure for assessing the in vivo efficacy of Minecoside?

A5: The primary efficacy endpoint is typically the inhibition of tumor growth, which can be quantified by measuring tumor volume over time.[6] Other important endpoints include:

-

Pharmacodynamic markers: Assessing the inhibition of STAT3 phosphorylation (p-STAT3) in tumor tissue via techniques like immunohistochemistry (IHC) or Western blotting.[2][6][7]

-

Downstream target modulation: Measuring the expression of STAT3 target genes involved in proliferation and survival (e.g., Ki67, Bcl-2).[5][6]

-

Induction of apoptosis: Detecting apoptotic cells in tumor sections using methods like TUNEL staining.

-

Survival analysis: In some studies, overall survival of the animals is a key endpoint.[8]

Troubleshooting Guides

Issue 1: Poor Bioavailability or Lack of Efficacy In Vivo

| Potential Cause | Troubleshooting Step |

| Inadequate Formulation | Minecoside's hydrophobicity may lead to poor absorption. Re-evaluate the formulation. Consider increasing the solubility by using a different co-solvent system or exploring lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS). |

| Insufficient Dose | The administered dose may be below the therapeutic window. If no toxicity is observed, consider a dose-escalation study to determine if higher doses lead to an efficacy response. |

| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared in vivo. Conduct a pharmacokinetic (PK) study to determine the half-life and exposure of Minecoside. This may necessitate more frequent administration. |

| Inappropriate Route of Administration | The chosen route (e.g., oral) may not be optimal. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to increase systemic exposure. |

Issue 2: Observed Toxicity or Adverse Events in Animals

| Potential Cause | Troubleshooting Step |

| Dose is too High | The administered dose exceeds the Maximum Tolerated Dose (MTD). Reduce the dose in subsequent cohorts. Monitor for clinical signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior.[2] |

| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects. Include a vehicle-only control group to assess the toxicity of the formulation components. |

| Off-Target Effects | Minecoside may have off-target effects leading to toxicity. Conduct a thorough literature search for known toxicities of similar compounds. Consider histopathological analysis of major organs in a pilot toxicology study. |

| Administration Stress | The stress of handling and administration can cause adverse effects. Ensure proper training in animal handling and injection techniques to minimize stress. |

Data Presentation

Table 1: Illustrative Dose-Range Finding Study Design for Minecoside in Mice

| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Observation Period |

| 1 | Vehicle Control | 0 | IP | 5 | 14 days |

| 2 | Minecoside | 5 | IP | 5 | 14 days |

| 3 | Minecoside | 10 | IP | 5 | 14 days |

| 4 | Minecoside | 25 | IP | 5 | 14 days |

| 5 | Minecoside | 50 | IP | 5 | 14 days |

Table 2: Illustrative In Vivo Efficacy Study of Minecoside in a Xenograft Model

| Group | Treatment | Dose (mg/kg) | Frequency | Tumor Growth Inhibition (%) | Change in p-STAT3 Levels (%) |

| 1 | Vehicle Control | 0 | Daily | 0 | 0 |

| 2 | Minecoside | 20 | Daily | 45 | -60 |

| 3 | Minecoside | 40 | Daily | 70 | -85 |

| 4 | Positive Control | Varies | Varies | Varies | Varies |

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Minecoside

-

Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Dose Selection: Based on available in vitro data and data from similar compounds, select a starting dose (e.g., 5 mg/kg) and a series of escalating doses (e.g., 10, 25, 50, 100 mg/kg).

-

Formulation: Prepare Minecoside in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

-

Administration: Administer a single dose of Minecoside or vehicle control via the intended route of administration (e.g., intraperitoneal injection).

-